N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide
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Overview
Description
N-phenyl-1-Oxa-2,7-diazaspiro[44]non-2-ene-3-carboxamide is a complex organic compound characterized by its unique spirocyclic structure This compound is part of the diazaspiro family, which is known for its diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide typically involves a multi-step process. One common method includes the cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives . This reaction forms the spirocyclic core, which is then further functionalized to introduce the phenyl and carboxamide groups. The reaction conditions often involve the use of hydrazine hydrate and an acidic catalyst such as HCl/AcOH mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core.
Substitution: The phenyl and carboxamide groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved often include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2-diazaspiro[4.4]nona-2,8-diene-6-one: Similar spirocyclic structure but different functional groups.
1,2,7,8-tetrazaspiro[4.5]deca-2,9-diene-6-one: Contains additional nitrogen atoms, leading to different reactivity and applications.
Uniqueness
N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic framework. This contributes to its distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C13H15N3O2 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide |
InChI |
InChI=1S/C13H15N3O2/c17-12(15-10-4-2-1-3-5-10)11-8-13(18-16-11)6-7-14-9-13/h1-5,14H,6-9H2,(H,15,17) |
InChI Key |
KZZKTCCZMWKEKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC(=NO2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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